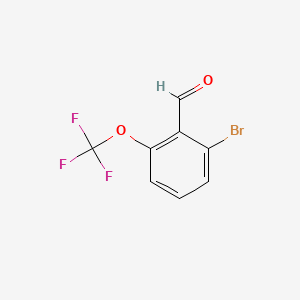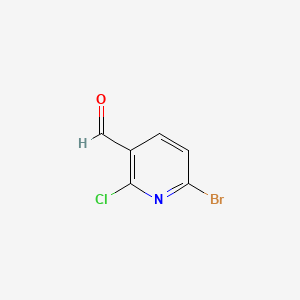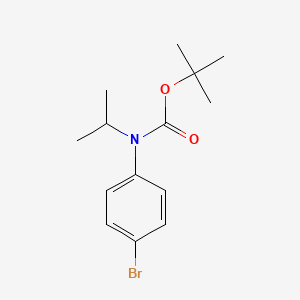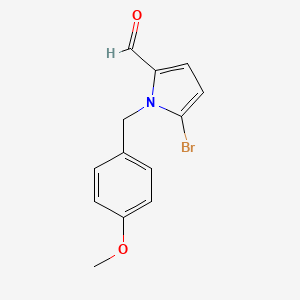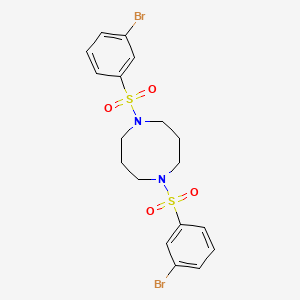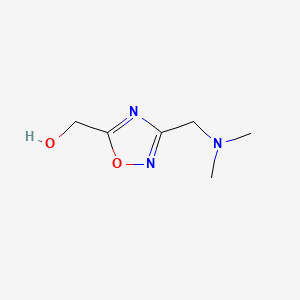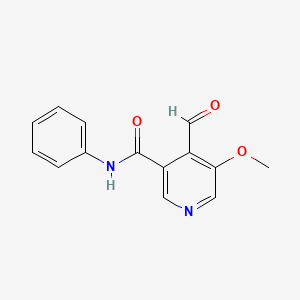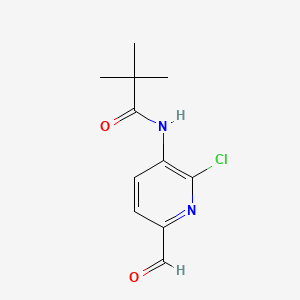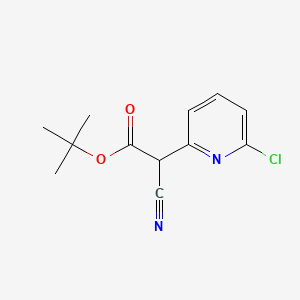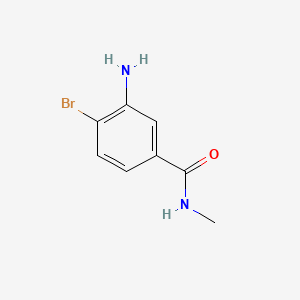
3-amino-4-bromo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromo-N-methylbenzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, featuring an amino group at the third position, a bromine atom at the fourth position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-bromo-N-methylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of N-methylbenzamide to introduce the bromine atom at the fourth position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-N-methylbenzamide is then subjected to nitration to introduce the nitro group at the third position, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Coupling: Palladium catalyst (Pd(PPh3)4) and boronic acid derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-4-hydroxy-N-methylbenzamide or 3-amino-4-alkylamino-N-methylbenzamide can be formed.
Coupling Products: Various aryl or vinyl derivatives of 3-amino-N-methylbenzamide.
Scientific Research Applications
3-Amino-4-bromo-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of brominated and aminated benzamides on biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity. The exact pathways involved would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
3-Amino-4-bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-4-chloro-N-methylbenzamide: Chlorine atom instead of bromine.
3-Amino-4-bromo-N-methylbenzoic acid: Carboxylic acid group instead of an amide group.
Comparison:
3-Amino-4-bromo-N-methylbenzamide: is unique due to the presence of both an amino group and a bromine atom, which can significantly influence its reactivity and binding properties. The methyl group on the amide nitrogen also affects its solubility and interaction with other molecules.
3-Amino-4-bromo-N-ethylbenzamide: may have different steric and electronic properties due to the larger ethyl group.
3-Amino-4-chloro-N-methylbenzamide: has different reactivity due to the presence of chlorine, which is less reactive than bromine in substitution reactions.
3-Amino-4-bromo-N-methylbenzoic acid: has different chemical properties due to the carboxylic acid group, which can participate in different types of reactions compared to the amide group.
Properties
IUPAC Name |
3-amino-4-bromo-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHDIYYZGVYOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

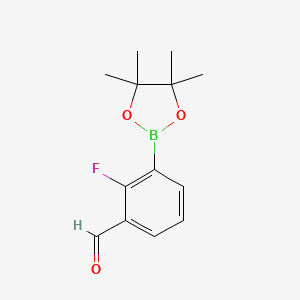
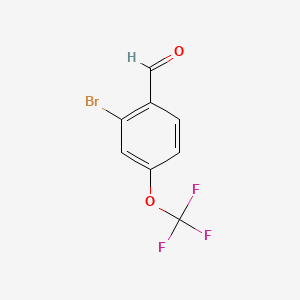
![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)
